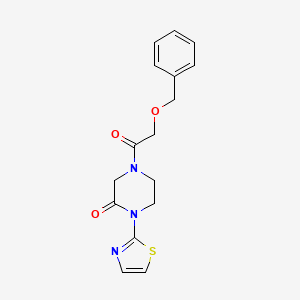
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Anti-HIV Activity
- Compounds similar to 4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one have been evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some showed remarkable effects, especially against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Anti-Inflammatory Activity
- Novel derivatives of this compound were synthesized and evaluated for their in vitro and in vivo anti-inflammatory activities. Some showed significant membrane stabilization, indicating potential anti-inflammatory properties (Ahmed, Molvi, & Khan, 2017).
Antipsychotic Evaluation
- Aryl piperazine derivatives, a category to which this compound belongs, have been investigated for their antipsychotic activity. These studies include behavioral symptoms and inhibition of specific biochemical reactions related to psychosis (Bari, Saravanan, & Ahmad, 2019).
Antimicrobial Agents
- Research has also focused on the synthesis of hydrazide derivatives of this compound, which were screened for antibacterial activity against various strains of bacteria. However, no significant activity was observed in some studies (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).
Anti-acetylcholinesterase Activity
- Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been investigated for their potential anticholinesterase properties, indicating their relevance in conditions like Alzheimer's disease (Mohsen et al., 2014).
Anti-Arrhythmic Activity
- Piperidine-based derivatives of this compound class have been studied for their potential anti-arrhythmic activity, highlighting their potential application in cardiovascular disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Green Synthesis and Structural Analysis
- Studies have also been conducted on eco-friendly synthesis methods and structural analysis of derivatives, contributing to sustainable chemistry practices (Said et al., 2020).
Anti-Bacterial and Anti-Fungal Activities
- Derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing considerable effectiveness against certain bacterial strains (Patel & Agravat, 2009).
Anti-Cancer Agents
- The compound and its derivatives have been evaluated as potential anticancer agents, particularly against various human cancer cell lines (Murty et al., 2013).
Propiedades
IUPAC Name |
4-(2-phenylmethoxyacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14-10-18(7-8-19(14)16-17-6-9-23-16)15(21)12-22-11-13-4-2-1-3-5-13/h1-6,9H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYASLLMIZXSZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
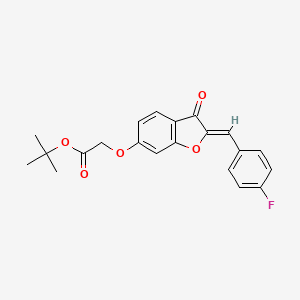
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)
![4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2798644.png)
![7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2798645.png)
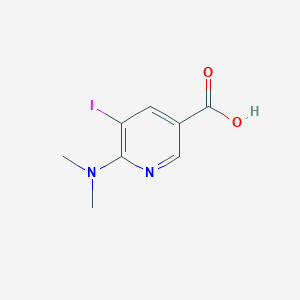
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)
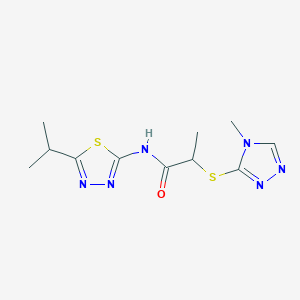
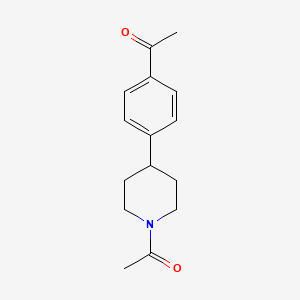
![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)
